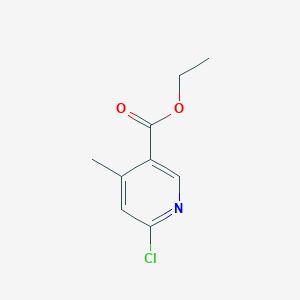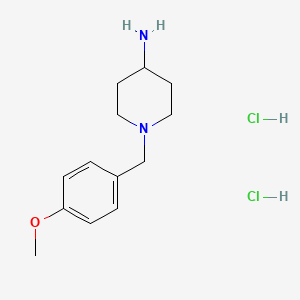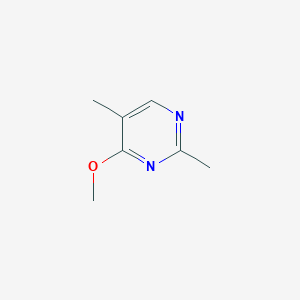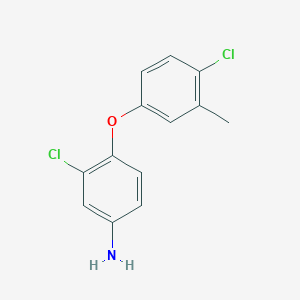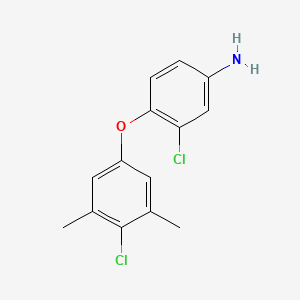![molecular formula C13H10BrNO2 B3145542 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione CAS No. 57669-68-8](/img/structure/B3145542.png)
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . For instance, the synthesis of pyrrolidinone derivatives involves a mixture of aryl aldehyde, aniline derivatives, diethyl acetylenedicarboxylate, and a catalyst .Molecular Structure Analysis
A comprehensive understanding of the molecular structure of similar compounds can be gained through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is often characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include the formation of both an imine and a nitrile oxide functionality . The reaction is typically monitored by TLC, and the products are characterized by their physical constant and FT-IR, NMR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined through various methods such as FT-IR spectroscopy, NMR spectroscopy, and elemental analysis . For instance, the density of 2-Bromophenylacetonitrile, a related compound, is 1.51 g/mL at 25 °C .Scientific Research Applications
- B4 has demonstrated antioxidant potential. Oxidative stress, caused by reactive oxygen species (ROS), plays a role in various diseases. B4’s ability to scavenge free radicals and reduce oxidative damage makes it relevant for research in this area .
- Researchers have investigated B4’s impact on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission. B4’s effects on AchE levels and associated behavioral changes are important for neurotoxicity studies .
- Pyrazolines, including B4, have shown antibacterial and antifungal activities. B4’s potential in combating microbial infections warrants further exploration .
- B4’s antitumor properties make it an intriguing candidate for cancer research. Investigating its mechanisms of action and efficacy against specific tumor types could yield valuable insights .
- Inflammation contributes to various diseases. B4’s anti-inflammatory properties may hold promise for therapeutic interventions. Researchers can explore its impact on inflammatory pathways and cytokine regulation .
- B4’s effects on rainbow trout alevins provide insights into aquatic ecosystems. Researchers have studied its impact on swimming behavior, survival rates, and brain biochemistry. Behavioral assessments can inform environmental risk assessments .
Antioxidant Activity
Neurotoxicity Assessment
Antibacterial and Antifungal Properties
Antitumor Potential
Anti-Inflammatory Effects
Behavioral Studies in Fish
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, pyrazoline derivatives have been shown to significantly reduce AchE levels .
Biochemical Pathways
These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Related compounds have been shown to affect the activity of ache, leading to changes in nerve pulse transmission and behavioral changes .
Safety and Hazards
While there is limited specific information on the safety and hazards of “2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione”, it’s important to handle all chemical compounds with care and appropriate safety measures. Some similar compounds have been studied for their biological activities, including their effects on acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
properties
IUPAC Name |
2-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMUIXVEHQWNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




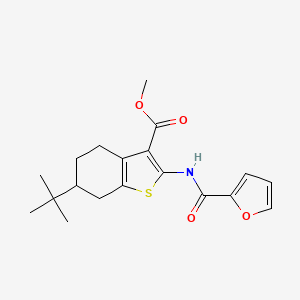


![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)


